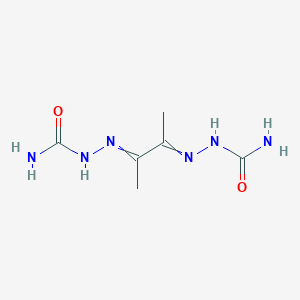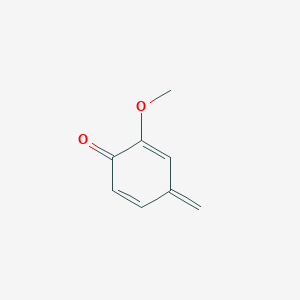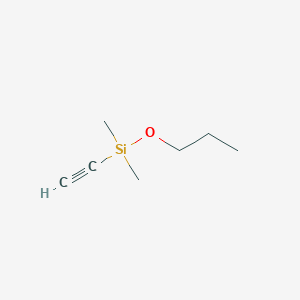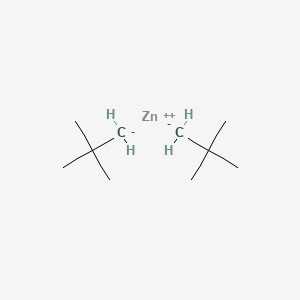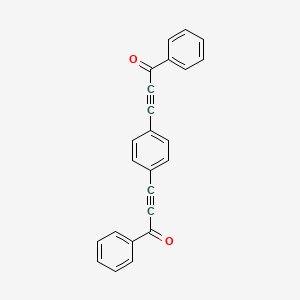
Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane is a unique organophosphorus compound characterized by the presence of a phosphane (phosphine) group bonded to a phenoxymethyl moiety and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of dimethylchlorophosphine with phenoxymethylmagnesium bromide under anhydrous conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reagents are mixed and reacted in a controlled environment. This method ensures high yield and purity of the product while minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphines.
Substitution: Various substituted phosphines depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: The compound can be used to study enzyme mechanisms involving phosphorus-containing substrates.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mécanisme D'action
The mechanism by which Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane exerts its effects involves the interaction of the phosphane group with various molecular targets. The compound can act as a nucleophile, forming bonds with electrophilic centers in substrates. This interaction can lead to the formation of stable complexes, which are crucial in catalytic processes .
Comparaison Avec Des Composés Similaires
Phenoxymethylpenicillin: An antibiotic with a similar phenoxymethyl group but different functional groups and biological activity.
Dimethylphosphine oxide: Shares the dimethylphosphine moiety but lacks the phenoxymethyl group.
Uniqueness: Dimethyl(oxo)(phenoxymethyl)-lambda~5~-phosphane is unique due to its combination of a phosphane group with both oxo and phenoxymethyl functionalities
Propriétés
Numéro CAS |
53236-13-8 |
|---|---|
Formule moléculaire |
C9H13O2P |
Poids moléculaire |
184.17 g/mol |
Nom IUPAC |
dimethylphosphorylmethoxybenzene |
InChI |
InChI=1S/C9H13O2P/c1-12(2,10)8-11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
QYVZOBGKQBYCIO-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)COC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)

![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)
